molecular formula C17H25ClN2O2 B2558616 tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate CAS No. 1774896-76-2

tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate

Cat. No.: B2558616
CAS No.: 1774896-76-2
M. Wt: 324.85
InChI Key: GICZWCGAMHUJMD-UHFFFAOYSA-N
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Description

“tert-Butyl 4-amino-4-(3-chlorobenzyl)piperidine-1-carboxylate” is a chemical compound used in the preparation of cyclic tetramer peptides as pro-protein convertase subtilisin/kexin type 9 (PCSK9) inhibitors for the treatment of metabolic disorders .


Molecular Structure Analysis

The molecular formula of “this compound” is C17H25ClN2O2 . Unfortunately, the specific structure details are not provided in the search results.


Physical and Chemical Properties Analysis

The molecular weight of “this compound” is 324.85 . Other physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Industrial Application

A significant study by Mi (2015) discusses the synthetic routes of vandetanib, highlighting the use of tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate for substitution, deprotection, methylation, nitration, reduction, cyclization, chlorination, and substitution to produce the title compound. This route offers favorable yields and commercial value for industrial-scale manufacturing of vandetanib, a potent anticancer drug (Mi, 2015).

Chemical Modification and Bioactive Molecule Production

Dembitsky (2006) provides an extensive review of naturally occurring and synthesized neo fatty acids, neo alkanes, and their analogs and derivatives, including compounds containing tertiary butyl groups. These materials have demonstrated potential in various applications, including as antioxidants, anticancer, antimicrobial, and antibacterial agents, highlighting the versatility of tert-butyl-containing compounds in contributing to the development of bioactive molecules (Dembitsky, 2006).

Environmental and Polymer Research

In environmental science, the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor showcases the application of tert-butyl-based compounds in addressing pollution. This study indicates that radio frequency plasma reactors could effectively decompose MTBE, a gasoline additive, into less harmful components, suggesting a novel method for pollution mitigation (Hsieh et al., 2011).

Mechanism of Action

Properties

IUPAC Name

tert-butyl 4-amino-4-[(3-chlorophenyl)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O2/c1-16(2,3)22-15(21)20-9-7-17(19,8-10-20)12-13-5-4-6-14(18)11-13/h4-6,11H,7-10,12,19H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GICZWCGAMHUJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CC2=CC(=CC=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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